molecular formula C24H20N2O4 B15013337 4-[(phenethylimino)methyl]phenyl (E)-3-(4-nitrophenyl)-2-propenoate

4-[(phenethylimino)methyl]phenyl (E)-3-(4-nitrophenyl)-2-propenoate

Cat. No.: B15013337
M. Wt: 400.4 g/mol
InChI Key: VWJPBBOVDXCBAU-UBYDHLHYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(phenethylimino)methyl]phenyl (E)-3-(4-nitrophenyl)-2-propenoate is an organic compound that features both imine and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(phenethylimino)methyl]phenyl (E)-3-(4-nitrophenyl)-2-propenoate typically involves a multi-step process:

    Formation of the imine: The reaction between phenethylamine and 4-formylphenyl (E)-3-(4-nitrophenyl)-2-propenoate under acidic conditions leads to the formation of the imine intermediate.

    Esterification: The imine intermediate is then subjected to esterification using appropriate reagents such as alcohols and acid catalysts to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[(phenethylimino)methyl]phenyl (E)-3-(4-nitrophenyl)-2-propenoate undergoes various chemical reactions, including:

    Oxidation: The imine group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different ester derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) and sodium borohydride.

    Substitution: Nucleophiles such as alcohols and amines can be used under acidic or basic conditions.

Major Products

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of amines.

    Substitution: Formation of various ester derivatives.

Scientific Research Applications

4-[(phenethylimino)methyl]phenyl (E)-3-(4-nitrophenyl)-2-propenoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of 4-[(phenethylimino)methyl]phenyl (E)-3-(4-nitrophenyl)-2-propenoate involves interactions with molecular targets such as enzymes and receptors. The imine and nitro groups play crucial roles in these interactions, leading to various biological effects. The compound may inhibit or activate specific pathways, depending on its structure and the target molecule.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(phenethylimino)methyl]phenyl (E)-3-(4-aminophenyl)-2-propenoate
  • 4-[(phenethylimino)methyl]phenyl (E)-3-(4-methylphenyl)-2-propenoate

Uniqueness

4-[(phenethylimino)methyl]phenyl (E)-3-(4-nitrophenyl)-2-propenoate is unique due to the presence of both imine and nitro groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and development.

Properties

Molecular Formula

C24H20N2O4

Molecular Weight

400.4 g/mol

IUPAC Name

[4-(2-phenylethyliminomethyl)phenyl] (E)-3-(4-nitrophenyl)prop-2-enoate

InChI

InChI=1S/C24H20N2O4/c27-24(15-10-20-6-11-22(12-7-20)26(28)29)30-23-13-8-21(9-14-23)18-25-17-16-19-4-2-1-3-5-19/h1-15,18H,16-17H2/b15-10+,25-18?

InChI Key

VWJPBBOVDXCBAU-UBYDHLHYSA-N

Isomeric SMILES

C1=CC=C(C=C1)CCN=CC2=CC=C(C=C2)OC(=O)/C=C/C3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)CCN=CC2=CC=C(C=C2)OC(=O)C=CC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.